Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring, making it a highly fluorinated aromatic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). The process may also involve the use of reagents like trifluoromethyl iodide (CF3I) and chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted benzoates, biaryl compounds, and fluorinated aromatic derivatives.
Scientific Research Applications
Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of fluorinated drugs.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by interfering with membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluorobenzoate
- Methyl 4-fluorobenzoate
- Methyl 3-chloro-2-fluoro-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
Molecular Formula |
C9H5ClF4O2 |
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Molecular Weight |
256.58 g/mol |
IUPAC Name |
methyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5ClF4O2/c1-16-8(15)4-2-3-5(11)6(7(4)10)9(12,13)14/h2-3H,1H3 |
InChI Key |
AKWOPFZCMBAVND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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